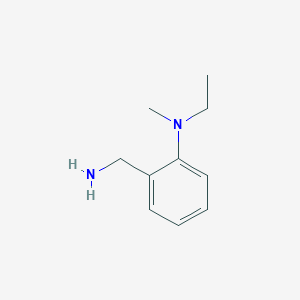![molecular formula C12H21N B6144124 N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine CAS No. 1212406-73-9](/img/structure/B6144124.png)
N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine” is a chemical compound with the molecular formula C12H21N and a molecular weight of 179.3 . It is used for proteomics research .
Physical And Chemical Properties Analysis
“N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine” has a predicted boiling point of 247.3° C at 760 mmHg and a predicted density of 1.0 g/cm3. Its refractive index is predicted to be n20D 1.52 .Wirkmechanismus
Target of Action
The primary target of N-(2-{bicyclo[22Similar compounds have been found to interact with nmda receptors , and protein phosphatases . These targets play crucial roles in various physiological processes, including synaptic plasticity and cell signaling.
Mode of Action
The exact mode of action of N-(2-{bicyclo[22It’s suggested that similar compounds act as uncompetitive antagonists at the phencyclidine (pcp) binding site of nmda receptors . This interaction can lead to changes in ion flow at excitatory synapses, affecting neuronal communication.
Biochemical Pathways
The specific biochemical pathways affected by N-(2-{bicyclo[22The interaction with nmda receptors suggests that it may influence glutamatergic signaling pathways . The downstream effects of this interaction can include changes in synaptic plasticity, which is crucial for learning and memory.
Pharmacokinetics
The pharmacokinetic properties of N-(2-{bicyclo[22The compound’s molecular weight of 1793 may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of N-(2-{bicyclo[22The antagonistic action at nmda receptors could potentially lead to a reduction in excitatory synaptic transmission .
Eigenschaften
IUPAC Name |
N-[2-(2-bicyclo[2.2.1]heptanyl)ethyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-2-10-7-9(1)8-11(10)5-6-13-12-3-4-12/h9-13H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYFUEVXXCHEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

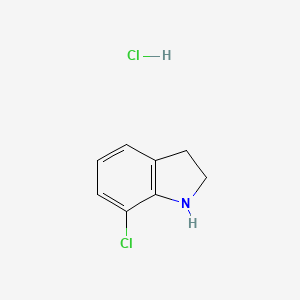
![6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6144047.png)
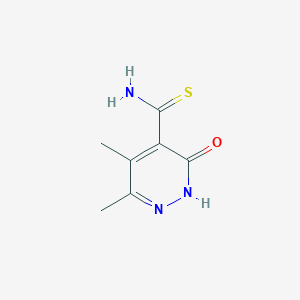
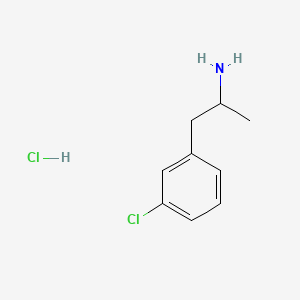
amine hydroiodide](/img/structure/B6144067.png)


![2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one](/img/structure/B6144088.png)
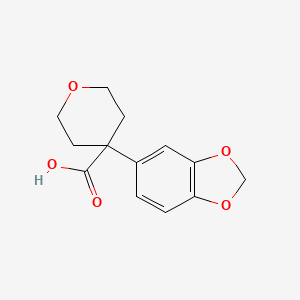
![{4-[methyl(phenyl)amino]phenyl}methanol](/img/structure/B6144095.png)
![4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B6144114.png)
![3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline](/img/structure/B6144131.png)

